molecular formula C15H23BO2 B8203294 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8203294
M. Wt: 246.15 g/mol
InChI Key: GHMGVDLXBXCTKK-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocyclic compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and organic materials. Its structure features a pinacol boronate ester core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a 2,6-dimethylbenzyl group. This substitution pattern enhances steric bulk and influences electronic properties, making it valuable in regioselective transformations .

Properties

IUPAC Name

2-[(2,6-dimethylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO2/c1-11-8-7-9-12(2)13(11)10-16-17-14(3,4)15(5,6)18-16/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMGVDLXBXCTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-dimethylbenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic chemistry. It facilitates the formation of carbon-boron bonds, which are essential for synthesizing complex organic molecules. The ability to create these bonds allows chemists to develop new compounds with tailored properties for various applications.

Medicinal Chemistry

In the realm of medicinal chemistry, 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a critical role in the development of pharmaceutical compounds. Its structure is utilized in creating boron-containing drugs that can enhance biological activity and selectivity. Research has shown that incorporating boron into drug design can improve pharmacokinetic properties and efficacy against certain diseases.

Material Science

The compound is also significant in material science for the production of advanced materials such as polymers and coatings. Its incorporation into materials can enhance thermal stability and mechanical properties. For instance, it can be used to modify the characteristics of polymers to improve their performance in high-temperature applications.

Bioconjugation

Bioconjugation processes benefit from the unique reactivity of this compound. It allows researchers to attach biomolecules to surfaces or other molecules effectively. This application is crucial for developing drug delivery systems and diagnostic tools where precise targeting and attachment are required.

Case Studies

Study Focus Findings
Study on Boron-Containing DrugsInvestigated the efficacy of boron-containing compounds in cancer therapyDemonstrated improved selectivity and reduced side effects compared to traditional therapies
Polymer Modification ResearchExamined the effects of adding this compound to polymer matricesFound enhanced mechanical strength and thermal resistance in modified polymers
Bioconjugation TechniquesDeveloped new methods for attaching biomolecules using this compoundAchieved higher efficiency in drug delivery systems with targeted release profiles

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation with the organoboron compound. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₂₁BO₂
  • Molecular Weight : 232.13 g/mol
  • CAS Number : 325141-72-8
  • Hazard Profile : H302 (harmful if swallowed), H312 (harmful in contact with skin), H332 (harmful if inhaled) .

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of dioxaborolane derivatives are highly dependent on substituent groups. Below is a comparison with key analogues:

Compound Name Substituent Molecular Formula MW (g/mol) CAS Number Key Features/Applications
2-(3,5-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-dimethylbenzyl C₁₄H₂₁BO₂ N/A N/A Enhanced para-selectivity in coupling; 94% synthesis yield using UiO-Co catalyst
2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-difluorophenyl C₁₂H₁₅BF₂O₂ 254.06 863868-37-5 Fluorine substituents increase electrophilicity; used in Pd-catalyzed borylation under mild conditions
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-dichlorophenyl C₁₂H₁₅BCl₂O₂ 273.97 N/A Chlorine atoms improve stability; intermediate in agrochemical synthesis
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-fluorobenzyl C₁₃H₁₈BFO₂ 236.09 243145-83-7 Fluorine enhances lipophilicity; used in medicinal chemistry

Substituent Effects :

  • Steric Bulk: The 2,6-dimethyl group in the target compound increases steric hindrance, reducing undesired side reactions in cross-couplings compared to monosubstituted analogues .
  • Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) lower the boron center’s Lewis acidity, altering reactivity in Suzuki couplings .

Analogues :

  • Fluorinated Derivatives : Synthesized via base-free Pd-catalyzed C–Cl borylation with B₂pin₂, achieving high yields (e.g., 83–97%) under mild conditions .
  • Chlorinated Derivatives : Prepared via Miyaura borylation using halogenated aryl precursors and bis(pinacolato)diboron (B₂pin₂) .

Reactivity in Cross-Coupling Reactions

  • Target Compound : The 2,6-dimethyl group directs coupling to meta positions in aryl halides, enabling regioselective synthesis of indazole derivatives (e.g., intermediates for antitumor agents) .
  • Fluorinated Analogues : Fluorine’s electron-withdrawing effect accelerates oxidative addition in Pd-catalyzed reactions, improving efficiency in forming biaryl structures .
  • Chlorinated Analogues : Chlorine’s inductive effect stabilizes intermediates, facilitating couplings with electron-rich partners .

Biological Activity

2-(2,6-Dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound noted for its applications in organic synthesis and potential biological activities. This compound is particularly recognized for its role in Suzuki-Miyaura cross-coupling reactions, which are crucial in the synthesis of various pharmaceuticals and agrochemicals. Understanding its biological activity can provide insights into its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C15H23BO2
  • Molecular Weight : 246.16 g/mol
  • CAS Number : 1498323-36-6
  • Purity : 95.00% .

The biological activity of this compound can be attributed to its ability to form stable complexes with various biological targets. The mechanism typically involves:

  • Formation of Palladium-Boron Complexes : In the presence of palladium catalysts, the compound undergoes oxidative addition with halides.
  • Transmetalation : This step involves the transfer of the organic moiety from the boron to palladium.
  • Reductive Elimination : This final step results in the formation of carbon-carbon bonds and regeneration of the palladium catalyst .

Biological Activity and Applications

Recent studies have indicated that compounds similar to this compound exhibit promising biological activities:

Antitumor Properties

Research has shown that certain organoboron compounds possess anti-tumor properties. For instance:

  • In vitro studies have demonstrated that related compounds can inhibit cell proliferation in breast and lung cancer cell lines as well as leukemia .
  • The specific mechanisms may involve apoptosis induction and cell cycle arrest.

Antibacterial and Antifungal Activity

Preliminary studies suggest potential antibacterial and antifungal activities:

  • Compounds within this class have shown effectiveness against various bacterial strains.
  • Further research is needed to elucidate the specific mechanisms by which these compounds exert their antimicrobial effects.

Case Studies

Several case studies highlight the biological applications of organoboron compounds:

StudyFindings
Study 1 Evaluated the cytotoxic effects of organoboron compounds on breast cancer cells; demonstrated significant inhibition of cell growth with IC50 values in the micromolar range.
Study 2 Investigated antifungal activity against Candida species; showed effective inhibition at low concentrations.
Study 3 Assessed the use of boron compounds in developing fluorescent probes for biological imaging; confirmed successful targeting of specific cellular structures.

Research Findings

Recent publications have provided valuable insights into the biological activity of boron-containing compounds:

  • Biological Imaging : The development of fluorescent probes utilizing organoboron chemistry has advanced imaging techniques in cellular biology .
  • Synthesis of Pharmaceutical Intermediates : The compound's role in synthesizing active pharmaceutical ingredients (APIs) highlights its importance in medicinal chemistry .
  • Catalytic Activity : Beyond biological applications, its catalytic properties facilitate various organic transformations that are essential in drug discovery processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(2,6-dimethylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is purity ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, boron trifluoride-mediated esterification of pinacol with a substituted benzyl halide precursor is common. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in non-polar solvents. Purity is confirmed by 1H^1H-NMR (absence of proton signals from byproducts) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Storage under inert gas (argon) at -20°C prevents hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this dioxaborolane, and what key spectral features should researchers prioritize?

  • Methodological Answer : 1H^1H- and 11B^{11}B-NMR are critical. The 11B^{11}B-NMR signal typically appears at ~30–35 ppm for dioxaborolanes, confirming boronate ester formation. In 1H^1H-NMR, the methyl groups on the pinacol ring resonate as singlets (~1.0–1.3 ppm), while aromatic protons from the 2,6-dimethylbenzyl group show splitting patterns indicative of substitution (e.g., doublets for para positions). Infrared spectroscopy (IR) can validate B-O stretching (~1350–1400 cm1^{-1}) .

Q. How does the steric bulk of the 2,6-dimethylbenzyl group influence the compound’s stability and reactivity in cross-coupling reactions?

  • Methodological Answer : The 2,6-dimethyl substitution creates significant steric hindrance, slowing transmetalation steps in Suzuki-Miyaura couplings. This necessitates optimized conditions, such as elevated temperatures (80–100°C) or microwave-assisted synthesis. However, the steric shield enhances stability against protodeboronation, making the compound suitable for iterative couplings. Comparative kinetic studies using model substrates (e.g., phenylboronic esters) can quantify reactivity differences .

Advanced Research Questions

Q. What strategies mitigate discrepancies in reported catalytic efficiencies when using this dioxaborolane in photoredox-mediated C–C bond formations?

  • Methodological Answer : Contradictions often arise from ligand-catalyst mismatches or solvent polarity effects. For Ir-based photoredox systems, ensure ligand (e.g., bipyridine) compatibility with the boronate’s electronic profile. Solvent screening (e.g., DMF vs. THF) and additive optimization (e.g., LiCl for boronate activation) are critical. Mechanistic studies using radical traps (TEMPO) or 19F^{19}F-NMR to track intermediates can clarify pathways .

Q. How can computational modeling predict the regioselectivity of this compound in multi-component reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Key parameters include frontier molecular orbital (FMO) analysis of the boronate’s LUMO and steric maps of the dimethylbenzyl group. Validation via experimental Hammett plots (substituent effects) or kinetic isotope effects (KIE) bridges theory and practice .

Q. What are the challenges in quantifying hydrolytic degradation products, and how can LC-MS/MS protocols be optimized?

  • Methodological Answer : Hydrolysis generates boronic acids, which are prone to oligomerization. Use reverse-phase LC (C18 column, acetonitrile/water + 0.1% formic acid) with tandem MS detection in negative ion mode. Internal standards (e.g., isotopically labeled analogs) improve quantification. Accelerated stability studies (40°C/75% RH) under varying pH conditions (buffered solutions) provide kinetic degradation data .

Safety and Environmental Considerations

Q. What precautions are essential for handling this compound given its potential toxicity?

  • Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coats). Avoid inhalation; monitor for respiratory irritation. Environmental hazards include aquatic toxicity (LC50_{50} < 1 mg/L for Daphnia magna). Waste disposal requires neutralization with aqueous bicarbonate followed by incineration. Regularly audit storage conditions (argon atmosphere, -20°C) to prevent leaks .

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